molecular formula C17H19N3O2 B2647567 4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine CAS No. 2418674-38-9

4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine

Cat. No.: B2647567
CAS No.: 2418674-38-9
M. Wt: 297.358
InChI Key: HLFZKULBDDYKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a phenoxy group, which is further substituted with an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine typically involves multiple steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine ring with cyclopropylmethyl bromide in the presence of a base.

    Formation of the Phenoxy Group: The phenoxy group is introduced by reacting phenol with an appropriate halide under basic conditions.

    Coupling with Pyrimidine: The final step involves the coupling of the phenoxy group with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Aziridine N-oxide derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe for studying biological processes involving pyrimidine and phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. The phenoxy and pyrimidine groups can enhance binding affinity and specificity through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine is unique due to the presence of the pyrimidine ring, which can participate in additional hydrogen bonding and π-π interactions compared to pyridine or benzene derivatives. This can result in enhanced biological activity and specificity.

Properties

IUPAC Name

4-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-15(21-11-14-10-20(14)9-13-4-5-13)8-16(3-1)22-17-6-7-18-12-19-17/h1-3,6-8,12-14H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFZKULBDDYKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC(=CC=C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.